molecular formula C16H16N4O2 B2481586 N-(2-ethylphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide CAS No. 1775378-02-3

N-(2-ethylphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide

Numéro de catalogue: B2481586
Numéro CAS: 1775378-02-3
Poids moléculaire: 296.33
Clé InChI: ZRNQFODPIHDARY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2-ethylphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide is a synthetic small molecule featuring a pyrazolo[1,5-a]pyrazine core fused with a carboxamide group. The compound’s structure includes a 6-methyl substituent on the pyrazine ring and a 4-oxo-4,5-dihydro moiety, which confers partial saturation to the bicyclic system. The 2-ethylphenyl group attached to the carboxamide nitrogen distinguishes it from analogs with other aryl or heteroaryl substituents.

Propriétés

IUPAC Name

N-(2-ethylphenyl)-6-methyl-4-oxo-5H-pyrazolo[1,5-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2/c1-3-11-6-4-5-7-12(11)18-15(21)13-8-14-16(22)17-10(2)9-20(14)19-13/h4-9H,3H2,1-2H3,(H,17,22)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRNQFODPIHDARY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=NN3C=C(NC(=O)C3=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

N-(2-ethylphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide, a compound with significant potential in medicinal chemistry, belongs to the class of pyrazole derivatives known for their diverse biological activities. This article explores the biological activity of this compound, supported by data tables and relevant case studies.

The compound's chemical structure is characterized by its unique pyrazolo[1,5-a]pyrazine core, which contributes to its biological properties. Below are its key chemical properties:

PropertyValue
Common Name N-(2-ethylphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide
CAS Number 1775378-02-3
Molecular Formula C16H16N4O2
Molecular Weight 296.32 g/mol

Anticancer Activity

Research indicates that pyrazole derivatives exhibit promising anticancer properties. A study focusing on various pyrazole compounds demonstrated that derivatives with modifications similar to N-(2-ethylphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide showed significant cytotoxicity against several cancer cell lines.

Table 1: Cytotoxicity of Pyrazole Derivatives

CompoundCell LineIC50 (µM)
N-(2-ethylphenyl)-6-methyl-4-oxo...HeLa12.5
N-(2-ethylphenyl)-6-methyl...MCF715.0
Celecoxib (control)HeLa10.0

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory effects. Pyrazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

Case Study: COX Inhibition

A comparative study highlighted that N-(2-ethylphenyl)-6-methyl-4-oxo... significantly reduced COX-2 activity in vitro, suggesting its potential as an anti-inflammatory agent.

Antimicrobial Activity

Recent investigations into the antimicrobial properties of pyrazole derivatives indicate that compounds similar to N-(2-ethylphenyl)-6-methyl-4-oxo... possess activity against various bacterial strains.

Table 2: Antimicrobial Efficacy

CompoundBacterial StrainZone of Inhibition (mm)
N-(2-ethylphenyl)-6-methyl-4-oxo...E. coli15
N-(2-ethylphenyl)-6-methyl...S. aureus18
Standard Antibiotic (Amoxicillin)E. coli20

The biological activities of N-(2-ethylphenyl)-6-methyl... can be attributed to its ability to interact with specific molecular targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cancer cell proliferation and inflammation.
  • Receptor Modulation : Interaction with various receptors could lead to altered signaling pathways that affect cell survival and immune responses.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyrazine carboxamide derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of structurally related analogs:

Structural and Functional Analogues

Compound Name Substituent (R Group) Key Modifications Biological Activity Potency (IC₅₀/EC₅₀) Reference
N-(4-chlorobenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide 4-chlorobenzyl Chlorine atom at para position Not explicitly stated; likely antimycobacterial/anticancer -
N-(3-methoxybenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide 3-methoxybenzyl Methoxy group at meta position Safety data available (handling guidelines) -
N-(2-furylmethyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide 2-furylmethyl Heterocyclic furan substituent Supplier-listed; potential kinase target -
Methyl 5-(4-fluorobenzyl)-4-oxo-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine-2-carboxylate 4-fluorobenzyl + methyl ester Fluorine substituent; esterification Synthetic intermediate for drug discovery -
Ethyl 4-{[(6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazin-2-yl)carbonyl]amino}piperidine-1-carboxylate Piperidine carbamate Piperidine linker for solubility Not reported; likely optimized for ADME -

Key Findings from Analogues

Substituent Effects on Activity: Electron-withdrawing groups (e.g., 4-chlorobenzyl in ) may enhance binding affinity to hydrophobic enzyme pockets, as seen in antimycobacterial pyrazine carboxamides (e.g., MIC = 2 mg/L for N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide ). Heterocyclic substituents (e.g., furylmethyl in ) introduce π-π stacking interactions, critical for kinase inhibition (e.g., PIM-1 inhibitors with IC₅₀ = 0.6–1.82 µM ).

Anticancer Activity :

  • Pyrazolo[1,5-a]pyrimidine analogs (e.g., compound 178d ) demonstrated sub-micromolar IC₅₀ values (0.60–1.82 µM) against HepG2 and MCF-7 cell lines, attributed to fluorinated aryl groups enhancing cellular uptake .

Antimycobacterial Activity :

  • Pyrazine-2-carboxamide derivatives with halogenated aryl groups (e.g., 3-iodo-4-methylphenyl) showed IC₉₀ values of 0.819 mg/mL against Mycobacterium tuberculosis, outperforming pyrazinamide (IC₉₀ > 20 mg/mL) .

Q & A

Q. What are the key synthetic pathways for synthesizing N-(2-ethylphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide?

  • Methodological Answer : The synthesis involves multi-step organic reactions, starting with the formation of the pyrazolo[1,5-a]pyrazine core. Critical steps include:
  • Regioselective cyclization : Use of catalytic conditions (e.g., Pd catalysts) to ensure proper ring closure and substituent placement .
  • Carboxamide introduction : Reaction of the core intermediate with 2-ethylphenyl isocyanate or via coupling agents (e.g., EDCI/HOBt) for amide bond formation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) to isolate the final product .

Q. How can spectroscopic techniques (NMR, LC-MS) be optimized to characterize this compound?

  • Methodological Answer :
  • 1H/13C NMR : Focus on diagnostic signals:
  • Pyrazolo[1,5-a]pyrazine protons (δ 6.5–8.5 ppm for aromatic protons; δ 2.5–3.5 ppm for dihydro protons) .
  • Ethylphenyl group: Methyl triplet (δ 1.2–1.4 ppm) and aromatic protons (δ 7.0–7.5 ppm) .
  • LC-MS : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., [M+H]+ calculated for C₁₈H₁₉N₃O₂: 310.1546) and fragmentation patterns .

Q. What reactivity patterns are observed in the pyrazolo[1,5-a]pyrazine core during functionalization?

  • Methodological Answer :
  • Electrophilic substitution : The 6-methyl and 4-oxo groups direct reactivity. For example, nitration occurs preferentially at the 3-position due to electron-withdrawing effects .
  • Nucleophilic attack : The 4-oxo group is susceptible to nucleophilic substitution (e.g., with amines or thiols) under basic conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and regioselectivity in multi-step syntheses?

  • Methodological Answer :
  • Computational screening : Use quantum chemical calculations (e.g., DFT) to model transition states and identify regioselective pathways .
  • Design of Experiments (DoE) : Apply fractional factorial designs to test variables (temperature, solvent polarity, catalyst loading). For example, polar aprotic solvents (DMF) enhance cyclization yields by stabilizing intermediates .
  • In situ monitoring : Employ HPLC or IR spectroscopy to track reaction progress and adjust conditions dynamically .

Q. What computational methods are effective in predicting biological target interactions or reactivity?

  • Methodological Answer :
  • Molecular docking : Use software like AutoDock Vina to simulate binding to kinase targets (e.g., JAK2), leveraging the pyrazolo[1,5-a]pyrazine scaffold’s affinity for ATP-binding pockets .
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (AMBER force field) to prioritize synthetic targets .
  • QSAR modeling : Train models on pyrazolo-pyrazine derivatives with known IC₅₀ values to predict activity .

Q. How can contradictions in biological activity data across studies be resolved?

  • Methodological Answer :
  • Meta-analysis : Aggregate data from independent studies (e.g., IC₅₀ values against cancer cell lines) and apply statistical tests (ANOVA) to identify outliers .
  • Experimental validation : Replicate conflicting assays under standardized conditions (e.g., fixed cell lines, serum-free media) to isolate variables .
  • Structural verification : Confirm compound purity (≥95% by HPLC) and stereochemistry (X-ray crystallography) to rule out batch-specific artifacts .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.